REACTION_CXSMILES
|
[CH3:1][O:2]/[CH:3]=[CH:4]/[C:5]([O:7][Si](C(C)(C)C)(C)C)=[CH2:6].[CH2:15]([C:19](=[O:23])C([O-])=O)[CH2:16][CH2:17]C.FC(F)(F)[C:26](O)=[O:27].C(=O)(O)[O-].[Na+]>C1(C)C=CC=CC=1>[O:7]=[C:5]1[CH:4]=[CH:3][O:2][CH:1]([C:26]([O:23][CH2:19][CH2:15][CH2:16][CH3:17])=[O:27])[CH2:6]1 |f:3.4|
|
Name
|
|
Quantity
|
258 mg
|
Type
|
reactant
|
Smiles
|
CO\C=C\C(=C)O[Si](C)(C)C(C)(C)C
|
Name
|
|
Quantity
|
130 mg
|
Type
|
reactant
|
Smiles
|
C(CCC)C(C(=O)[O-])=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Type
|
CUSTOM
|
Details
|
After stirring for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained above
|
Type
|
STIRRING
|
Details
|
Next, the reaction mixture was stirred for 5 minutes
|
Duration
|
5 min
|
Type
|
FILTRATION
|
Details
|
filtered through celite
|
Type
|
EXTRACTION
|
Details
|
Then the filtrate was extracted with ether thrice
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
After distilling off the solvent under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography (hexane/ethyl acetate=10/1)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1CC(OC=C1)C(=O)OCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 79 mg | |
YIELD: PERCENTYIELD | 40% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |